Sodium 2-(1,6-naphthyridin-5-yl)acetate
Description
Sodium 2-(1,6-naphthyridin-5-yl)acetate is a chemical compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
sodium;2-(1,6-naphthyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)6-9-7-2-1-4-11-8(7)3-5-12-9;/h1-5H,6H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCYRIEEGTLQF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2CC(=O)[O-])N=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1,6-naphthyridin-5-yl)acetate typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the reaction of 1,6-naphthyridine with sodium acetate under specific conditions to yield the desired compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1,6-naphthyridin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Sodium 2-(1,6-naphthyridin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 2-(1,6-naphthyridin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,6-Naphthyridine: The parent compound, which serves as the core structure for various derivatives.
2,7-Naphthyridine: Another isomer with similar biological activities but different structural properties.
Quinolines: Compounds with a similar fused-ring system but with different nitrogen atom positions.
Uniqueness: Sodium 2-(1,6-naphthyridin-5-yl)acetate is unique due to its specific functionalization, which imparts distinct chemical and biological properties.
Q & A
Q. What are the recommended methods for synthesizing Sodium 2-(1,6-naphthyridin-5-yl)acetate with high purity?
Methodological Answer:
- Reagent Selection : Use polar aprotic solvents (e.g., dioxane/water mixtures) to enhance solubility and reaction efficiency. Sodium bicarbonate can act as a base to deprotonate intermediates, as demonstrated in analogous naphthyridine syntheses .
- Temperature Control : Maintain temperatures below 80°C to avoid decomposition, guided by melting points (mp) of structurally similar naphthalene derivatives (e.g., mp 141–143°C for 2-naphthylacetic acid) .
- Purification : Employ solid-phase extraction (SPE) followed by reversed-phase HPLC with MS/MS detection to isolate the sodium salt form and confirm purity .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Elemental Analysis : Verify sodium content via inductively coupled plasma mass spectrometry (ICP-MS), referencing impurity thresholds for alkali metals (e.g., ≤0.01% Ca) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation, based on stability protocols for sodium salts like naphthalenesulfonates .
- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via HPLC-UV/Vis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?
Methodological Answer:
- Cross-Validation : Perform 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap and confirm connectivity. Compare with synthetic intermediates (e.g., tert-butyl-protected precursors) to isolate artifacts .
- Impurity Profiling : Use ICP-MS and ion chromatography to detect inorganic contaminants (e.g., sulfates, chlorides) that may distort spectral data .
- Computational Modeling : Simulate NMR chemical shifts using software like Gaussian or ACD/Labs to identify discrepancies caused by tautomerism or solvation effects.
Q. What in vitro models are suitable for studying the DNA-PK inhibitory activity of this compound?
Methodological Answer:
- Kinase Assays : Adapt fluorescence-based DNA-PK enzyme inhibition assays, as described for morpholino-naphthyridine derivatives .
- Cellular Models : Use γH2AX foci formation in HEK293 or HeLa cells to quantify DNA damage response (DDR) inhibition. Normalize activity to positive controls (e.g., NU7441) .
- Dose-Response Analysis : Employ a 10-point dilution series (1 nM–10 µM) to calculate IC values, ensuring ATP concentrations align with physiological levels (1–10 mM) .
Q. How can researchers assess the compound’s interaction with serum proteins or lipid bilayers?
Methodological Answer:
- Serum Binding : Use equilibrium dialysis or ultrafiltration to measure free vs. protein-bound fractions in human serum. Analyze via LC-MS/MS with deuterated internal standards .
- Lipophilicity Studies : Determine logP values using shake-flask methods with octanol-water partitioning. Compare with computational predictions (e.g., XLogP3) to validate membrane permeability .
Q. What strategies mitigate oxidative degradation during long-term experimental use?
Methodological Answer:
- Antioxidant Additives : Include 0.1% (w/v) ascorbic acid or 1 mM EDTA in aqueous stock solutions to chelate metal ions that catalyze oxidation .
- Light Protection : Store solutions in amber vials to prevent photodegradation, critical for naphthyridine derivatives prone to UV-induced ring-opening .
Data Analysis and Contradiction Management
Q. How should researchers address batch-to-batch variability in biological activity data?
Methodological Answer:
- Quality Control : Implement strict impurity profiling (e.g., residual solvents via GC-MS, heavy metals via ICP-MS) for each synthesis batch .
- Bioactivity Normalization : Express results as a percentage of positive control activity (e.g., 100% = maximal DNA-PK inhibition) to account for inter-experimental variability .
Q. What statistical approaches are recommended for reconciling contradictory dose-response outcomes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
